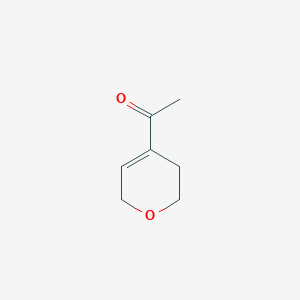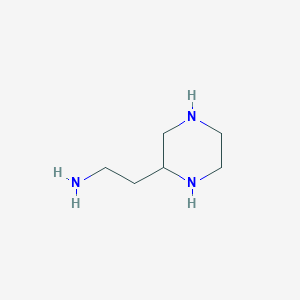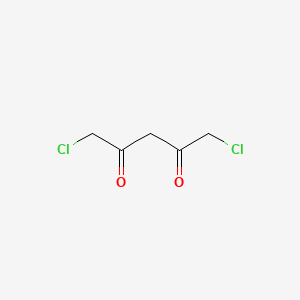
Levulinic anhydride
描述
Levulinic anhydride is an organic compound derived from levulinic acid. It is a versatile chemical intermediate used in various industrial applications. This compound is known for its reactivity and ability to form derivatives that are valuable in multiple sectors, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Levulinic anhydride can be synthesized through the dehydration of levulinic acid. This process typically involves heating levulinic acid in the presence of a dehydrating agent such as phosphorus pentoxide or sulfuric acid. The reaction conditions often require elevated temperatures to facilitate the removal of water and the formation of the anhydride.
Industrial Production Methods: In an industrial setting, this compound is produced by continuous dehydration of levulinic acid using a packed bed reactor. The process involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include vanadium oxides supported on silica. The reaction is carried out at high temperatures to ensure efficient conversion of levulinic acid to this compound .
化学反应分析
Types of Reactions: Levulinic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce maleic anhydride using supported vanadates as catalysts.
Reduction: Reduction reactions can convert this compound to gamma-valerolactone.
Substitution: It can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and trifluoroacetic acid are used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Alcohols or amines under acidic or basic conditions.
Major Products:
Oxidation: Maleic anhydride.
Reduction: Gamma-valerolactone.
Substitution: Various esters and amides.
科学研究应用
Levulinic anhydride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential as bioactive molecules.
Medicine: It is explored for its potential in drug development, particularly in creating prodrugs that can be activated in the body.
Industry: this compound is used in the production of polymers, resins, and plasticizers.
作用机制
The mechanism of action of levulinic anhydride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets include hydroxyl and amino groups in organic molecules, facilitating the formation of esters and amides. The pathways involved in its reactions are typically catalyzed by acids or bases, depending on the desired product.
相似化合物的比较
Levulinic anhydride is unique due to its high reactivity and versatility. Similar compounds include:
Gamma-valerolactone: A product of this compound reduction, used as a solvent and fuel additive.
Maleic anhydride: Produced from the oxidation of this compound, used in the manufacture of resins and coatings.
Diphenolic acid: A derivative of levulinic acid, used as a substitute for bisphenol-A in polymer production.
This compound stands out due to its ability to form a wide range of derivatives, making it a valuable intermediate in various chemical processes.
属性
IUPAC Name |
4-oxopentanoyl 4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-7(11)3-5-9(13)15-10(14)6-4-8(2)12/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPUFFYCAUBNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OC(=O)CCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


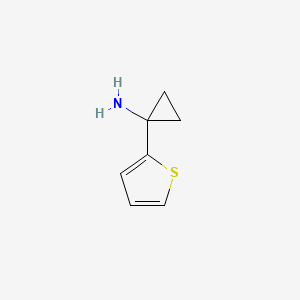


![3-Pyridinecarboxylic acid, 2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-4-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3265460.png)

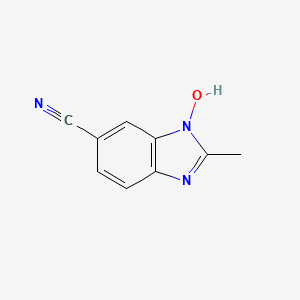

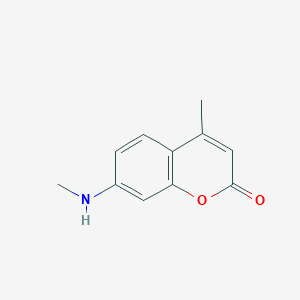
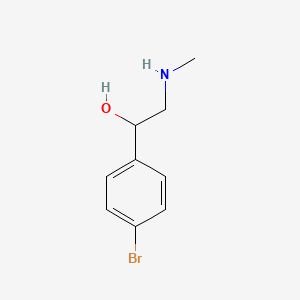

amine hydrochloride](/img/structure/B3265508.png)
